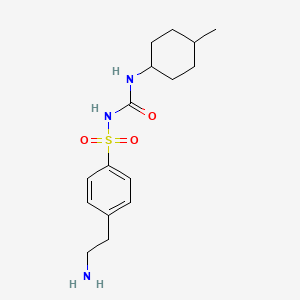

1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea” is a chemical compound with the molecular formula C16H25N3O3S . It has an average mass of 339.453 Da and a monoisotopic mass of 339.161652 Da . It is also known as 4-(2-Aminoethyl)-N-[(trans-4-methylcyclohexyl)carbamoyl]benzenesulfonamide .

Molecular Structure Analysis

The molecular structure of this compound includes 2 defined stereocentres . It has 6 hydrogen bond acceptors, 4 hydrogen bond donors, and 5 freely rotating bonds . The compound has a polar surface area of 110 Ų and a molar refractivity of 90.8±0.4 cm³ .

Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm³ . Its boiling point, vapour pressure, and enthalpy of vaporization are not specified in the search results . The compound has a flash point and an index of refraction of 1.584 . It has a molar volume of 271.4±5.0 cm³ . The compound has an ACD/LogP of 2.08 and an ACD/LogD (pH 5.5) of -0.48 . It has a polarizability of 36.0±0.5 10^-24 cm³ and a surface tension of 55.3±5.0 dyne/cm .

Aplicaciones Científicas De Investigación

Hypoglycemic Agent

This compound is used as the starting material in the synthesis of Des(5-methylpyrazinecarbonyl) trans-4-Methyl Glipizide . Glipizide is a sulfonylurea hypoglycemic agent used in the treatment of diabetes .

Antidiabetic

In addition to its role as a hypoglycemic agent, this compound is also used in the synthesis of Glimepiride , an antidiabetic medication used to treat type 2 diabetes .

Antimalarial

This compound is used as a reagent in the synthesis of deorphaning pyrrolopyrazines , which are potent multi-target antimalarial agents .

Propiedades

IUPAC Name |

1-[4-(2-aminoethyl)phenyl]sulfonyl-3-(4-methylcyclohexyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3S/c1-12-2-6-14(7-3-12)18-16(20)19-23(21,22)15-8-4-13(5-9-15)10-11-17/h4-5,8-9,12,14H,2-3,6-7,10-11,17H2,1H3,(H2,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBXKGJBULWABY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41176-98-1 |

Source

|

| Record name | 1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041176981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((4-(2-AMINOETHYL)PHENYL)SULFONYL)-3-(TRANS-4-METHYLCYCLOHEXYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y04O3X1M2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B592667.png)

![2H-[1,2]oxazolo[4,3-e]benzotriazole](/img/structure/B592669.png)